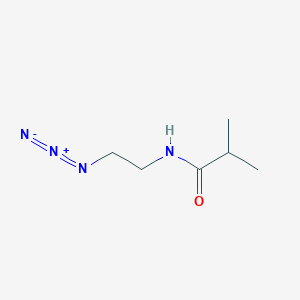

N-(2-azidoethyl)-2-methylpropanamide

Descripción general

Descripción

N-(2-azidoethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C6H12N4O and its molecular weight is 156.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that azide-containing compounds like n-(2-azidoethyl)-2-methylpropanamide are often used in click chemistry, a powerful tool for bioconjugation . These compounds can interact with various biological targets, depending on the specific context and conditions .

Mode of Action

Azide groups are known to participate in click reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is often used to modify biomolecules, such as proteins or polysaccharides, in a selective and biocompatible manner .

Biochemical Pathways

For instance, they can be used to modify biomolecules, enabling the study of biological systems .

Result of Action

Azide-containing compounds can have various effects depending on their specific targets and the context in which they are used .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the reactivity of azide groups and thus the overall action of this compound .

Actividad Biológica

N-(2-azidoethyl)-2-methylpropanamide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group, which is known for its reactivity in click chemistry. The amide functional groups in the molecule contribute to its ability to form hydrogen bonds, enabling interactions with various biological molecules. This structural versatility makes it a valuable compound for further chemical modifications and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is significant for drug delivery systems and the synthesis of bioactive compounds. The amide groups facilitate hydrogen bonding, influencing the activity and function of various biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of azido compounds can exhibit antimicrobial properties. The azido group may enhance the interaction with microbial membranes or enzymes, leading to inhibition of growth or viability.

2. Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of cholinesterases, enzymes that play a crucial role in neurotransmission. Inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, providing therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Cholinesterase Inhibition

A study explored the cholinesterase inhibitory activity of various azido derivatives, including this compound. Results showed moderate inhibition of AChE and butyrylcholinesterase (BuChE), suggesting potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Drug Delivery Systems

In another case study focusing on drug delivery, this compound was incorporated into polymeric micelles designed for targeted release of anticancer drugs. The azido group facilitated the formation of stable linkages within the micelle structure, enhancing drug encapsulation efficiency and controlled release profiles .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(2-azidoethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-5(2)6(11)8-3-4-9-10-7/h5H,3-4H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCFSSSQDZUIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.